Cas no 59837-14-8 (4-Nitrophenyl 2-(Acetamido)-2-deoxy-3-O-b-D-galactopyranosyl-a-D-galactopyranoside)

4-Nitrophenyl 2-(Acetamido)-2-deoxy-3-O-b-D-galactopyranosyl-a-D-galactopyranoside 化学的及び物理的性質
名前と識別子
-
- a-D-Galactopyranoside,4-nitrophenyl 2-(acetylamino)-2-deoxy-3-O-b-D-galactopyranosyl-
- Galβ(1-3)GalNAc-α-pNP
- Gal beta(1-3)GalNAc-alpha-pNP
- P-Nitrophenyl
- 4-Nitrophenyl 2-(Acetamido)-2-deoxy-3-O-β-D-galactopyranosyl-α-D-galactopyranoside
- 4-Nitrophenyl 2-(Acetamido)-2-deoxy-3-O-β-D-galactopyranosyl-α-D -galactopyranoside
- Gal beta(1-3)GalNAc-alpha-pNP Galβ(1-3)GalNAc-α-pNP
- 4-Nitrophenyl 2-acetamido-2-deoxy-3-O-(-β-D-galactopyranosyl)-α-D-galactopyranoside
- 4-Nitrophenyl 2-acetamido-2-deoxy-3-O-(β-D-galactopyranosyl)-α-D-galactopyranoside
- PNP Gal-β1,3-GalNAc
- T ANTIGEN, P-NITROPHENYL-
- P-NITROPHENYL 2-ACETAMIDO-2-DEOXY-3-O-(B-D-GALACTOPYRANOSYL)-A-D-GALACTOPYRANOSIDE
- P-NITROPHENYL 2-ACETAMIDO-2-DEOXY-3-O-(BETA-D-GALACTOPYRANOSYL)-ALPHA-D-GALACTOPYRANOSIDE
- BETA-D-GAL-[1->3]-ALPHA-D-GALNAC-1->OC6H4NO2-P
- GAL-BETA1,3GALNAC-ALPHA-PNP
- GAL1-B-3GALNAC-A-PNP
- P-nitrophenyl 2-acetamido-2-deoxy-3-O-*(B-D-galac
- P-NITROPHENYL 2-ACETAMIDO-2-DEOXY-3-O-*( B-D-GALACTO
- 4-Nitrophenyl 2-(Acetamido)-2-deoxy-3-O-
- SCHEMBL7712800
- 4-Nitrophenyl 2-(Acetamido)-2-deoxy-3-O-?-D-galactopyranosyl-?-D-galactopyranoside
- 3ayd
- p-Nitrophenyl galacto-N-bioside, >=98%
- N-((2R,3R,4R,5R,6R)-5-hydroxy-6-(hydroxymethyl)-2-(4-nitrophenoxy)-4-((2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yloxy)tetrahydro-2H-pyran-3-yl)acetamide
- N-[(2R,3R,4R,5R,6R)-5-HYDROXY-6-(HYDROXYMETHYL)-2-(4-NITROPHENOXY)-4-{[(2R,3R,4S,5R,6R)-3,4,5-TRIHYDROXY-6-(HYDROXYMETHYL)OXAN-2-YL]OXY}OXAN-3-YL]ACETAMIDE
- MFCD00064051
- N-((2R,3R,4R,5R,6R)-5-Hydroxy-6-(hydroxymethyl)-2-(4-nitrophenoxy)-4-(((2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)tetrahydro-2H-pyran-3-yl)acetamide
- A-D-galactopyranosyl-
- 4-Nitrophenyl 2-(Acetamido)-2-deoxy-3-O-beta-D-galactopyranosyl-alpha-D-galactopyranoside
- 4-Nitrophenyl 2-(Acetamido)-2-deoxy-3-O- beta -D-galactopyranosyl- alpha -D-galactopyranoside
- W-203161
- A-D-galactopyranoside
- 3m3e
- Gal1-beta-3GalNAc-alpha-PNP
- 59837-14-8
- 3m3c
- p-Nitrophenyl galacto-N-bioside
- WURCS=2.0/2,2,1/[a2112h-1a_1-5_1*O(C^EC^ZC^EC^EC^ZC^E$3)/6NO/9=O_2*NCC/3=O][a2112h-1b_1-5]/1-2/a3-b1
- 3m3o
- 4-Nitrophenyl 2-acetamido-2-deoxy-3-O-(b-D-galactopyranosyl)-a-D-galactopyranoside
- W-203228
- 4-Nitrophenyl 2-(Acetamido)-2-deoxy-3-O-b-D-galactopyranosyl-a-D-galactopyranoside
-
- MDL: MFCD00064051
- インチ: 1S/C20H28N2O13/c1-9(25)21-20(29)18(35-15-6-12(26)16(27)13(7-23)33-15)17(28)14(8-24)34-19(20)32-11-4-2-10(3-5-11)22(30)31/h2-5,12-19,23-24,26-29H,6-8H2,1H3,(H,21,25)/t12-,13-,14-,15+,16-,17+,18+,19+,20-/m1/s1
- InChIKey: INMOOBMAIAWVBW-UVFFFCKLSA-N
- ほほえんだ: CC(N[C@@H]1[C@@H](O[C@H]2[C@H](O)[C@@H](O)[C@@H](O)[C@H](O2)CO)[C@@H](O)[C@H](O[C@@H]1OC3=CC=C([N+]([O-])=O)C=C3)CO)=O
計算された属性
- せいみつぶんしりょう: 504.15900
- どういたいしつりょう: 504.15913895g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 7
- 水素結合受容体数: 12
- 重原子数: 35
- 回転可能化学結合数: 9
- 複雑さ: 716
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 9
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 互変異性体の数: 2
- ひょうめんでんか: 0
- 疎水性パラメータ計算基準値(XlogP): -2
- トポロジー分子極性表面積: 231
じっけんとくせい
- 色と性状: 未確定
- 密度みつど: 1.61±0.1 g/cm3 (20 ºC 760 Torr),
- ゆうかいてん: 228°C(lit.)
- ようかいど: 微溶性(5.5 g/l)(25ºC)、
- PSA: 233.22000
- LogP: -2.34440
4-Nitrophenyl 2-(Acetamido)-2-deoxy-3-O-b-D-galactopyranosyl-a-D-galactopyranoside セキュリティ情報
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- ちょぞうじょうけん:<0°C
4-Nitrophenyl 2-(Acetamido)-2-deoxy-3-O-b-D-galactopyranosyl-a-D-galactopyranoside 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | N501000-5mg |
4-Nitrophenyl 2-(Acetamido)-2-deoxy-3-O-b-D-galactopyranosyl-a-D-galactopyranoside |
59837-14-8 | 5mg |
$ 426.00 | 2023-09-06 | ||
Biosynth | EN04925-10 mg |
4-Nitrophenyl 2-acetamido-2-deoxy-3-O-(b-D-galactopyranosyl)-a-D-galactopyranoside |
59837-14-8 | 10mg |
$1,001.20 | 2023-01-05 | ||
TRC | N501000-2.5mg |
4-Nitrophenyl 2-(Acetamido)-2-deoxy-3-O-b-D-galactopyranosyl-a-D-galactopyranoside |
59837-14-8 | 2.5mg |
$228.00 | 2023-05-17 | ||
abcr | AB331772-5 mg |
Gal beta(1-3)GalNAc-alpha-pNP, 97%; . |
59837-14-8 | 97% | 5 mg |
€445.50 | 2023-07-19 | |
TRC | N501000-2mg |
4-Nitrophenyl 2-(Acetamido)-2-deoxy-3-O-b-D-galactopyranosyl-a-D-galactopyranoside |
59837-14-8 | 2mg |
$190.00 | 2023-05-17 | ||
TRC | N501000-25mg |
4-Nitrophenyl 2-(Acetamido)-2-deoxy-3-O-b-D-galactopyranosyl-a-D-galactopyranoside |
59837-14-8 | 25mg |
$1694.00 | 2023-05-17 | ||
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | G0375-5MG |
Galβ(1-3)GalNAc-α-pNP |
59837-14-8 | >97.0%(HPLC) | 5mg |
¥1890.00 | 2024-04-16 | |
Biosynth | EN04925-25 mg |
4-Nitrophenyl 2-acetamido-2-deoxy-3-O-(b-D-galactopyranosyl)-a-D-galactopyranoside |
59837-14-8 | 25mg |
$2,169.75 | 2023-01-05 | ||
1PlusChem | 1P00EBWD-5mg |
P-NITROPHENYL 2-ACETAMIDO-2-DEOXY-3-O-(BETA-D-GALACTOPYRANOSYL)-ALPHA-D-GALACTOPYRANOSIDE |
59837-14-8 | >97.0%(HPLC) | 5mg |
$370.00 | 2025-02-27 | |
abcr | AB331772-5mg |
Gal beta(1-3)GalNAc-alpha-pNP, 97%; . |
59837-14-8 | 97% | 5mg |
€445.50 | 2025-02-15 |
4-Nitrophenyl 2-(Acetamido)-2-deoxy-3-O-b-D-galactopyranosyl-a-D-galactopyranoside 関連文献
-
Wei Liu,Masaru Shiotani,Jacek Michalik,Anders Lund Phys. Chem. Chem. Phys., 2001,3, 3532-3535
-
Soumyadeep Sinha,Shaibal K. Sarkar RSC Adv., 2014,4, 47177-47183
-
Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356
-
Chaoyang Ge,Wenhao Zhai,Cheng Tian,Shiqi Zhao,Tong Guo,Shuren Sun,Weixi Chen,Guangzhao Ran RSC Adv., 2019,9, 16779-16783
-
Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617
-
Daqiang Yuan J. Mater. Chem. A, 2017,5, 1334-1347
-
S. Ahmed Chem. Commun., 2009, 6421-6423
-
Christof Geßner,Dmytro Denysenko,Björn Bredenkötter,Fabienne Gschwind,Katharina M. Fromm,Wojciech Nitek,Elias Klemm,Dirk Volkmer Dalton Trans., 2013,42, 6909-6921
-
Nitin Wadnerkar,Vijayanand Kalamse,Ajay Chaudhari RSC Adv., 2012,2, 8497-8501
4-Nitrophenyl 2-(Acetamido)-2-deoxy-3-O-b-D-galactopyranosyl-a-D-galactopyranosideに関する追加情報
Comprehensive Overview of 4-Nitrophenyl 2-(Acetamido)-2-deoxy-3-O-β-D-galactopyranosyl-α-D-galactopyranoside (CAS No. 59837-14-8)
4-Nitrophenyl 2-(Acetamido)-2-deoxy-3-O-β-D-galactopyranosyl-α-D-galactopyranoside (CAS No. 59837-14-8) is a specialized glycoside derivative widely utilized in biochemical and glycobiology research. This compound, often abbreviated as pNP-Gal-β1,3-GalNAc-α-pNP, serves as a critical substrate for studying glycosidase and glycosyltransferase activities. Its unique structure, featuring a nitrophenyl aglycone and a disaccharide moiety, makes it invaluable for enzymatic assays and carbohydrate metabolism studies.
In recent years, the demand for glycosidase substrates like 4-Nitrophenyl 2-(Acetamido)-2-deoxy-3-O-β-D-galactopyranosyl-α-D-galactopyranoside has surged due to advancements in glycobiology and biomedical research. Researchers frequently search for "high-purity glycosidase substrates" or "synthetic glycosides for enzyme assays," highlighting the compound's relevance. Its application in cancer biomarker discovery and gut microbiome studies aligns with trending topics in life sciences.
The compound's mechanism of action involves the release of 4-nitrophenol upon enzymatic cleavage, producing a measurable yellow colorimetric signal. This property is exploited in high-throughput screening (HTS) platforms and diagnostic kit development. Notably, its stability under physiological conditions and compatibility with UV-Vis spectroscopy make it a preferred choice for enzyme kinetics analysis.
From a synthetic chemistry perspective, 59837-14-8 exemplifies the convergence of carbohydrate chemistry and organic synthesis. The β1,3-linkage between the galactose and N-acetylgalactosamine units mimics natural glycoconjugates, enabling studies on mucin-type O-glycans. This has spurred interest in queries like "synthetic analogs for glycan processing enzymes" and "tools for glycosylation pathway analysis."
Quality control of 4-Nitrophenyl 2-(Acetamido)-2-deoxy-3-O-β-D-galactopyranosyl-α-D-galactopyranoside requires rigorous HPLC and NMR validation to ensure absence of hydrolytic byproducts. Suppliers emphasizing "≥98% purity" and "lyophilized stability" cater to researchers investigating host-microbe interactions or developing glycosidase inhibitors for therapeutic applications.
Emerging applications include its use in glycoengineering and biopharmaceutical production, where precise glycosylation patterns are crucial. The compound's role in validating CRISPR-edited glycosyltransferases has also gained traction, addressing search trends like "glycan remodeling tools" and "enzyme substrate specificity profiling."
Environmental considerations for 59837-14-8 involve proper disposal of nitrophenol derivatives, though its low ecotoxicity profile makes it preferable to halogenated analogs. This aligns with the growing emphasis on "green chemistry in reagent synthesis," a frequently searched topic among sustainable researchers.
In summary, 4-Nitrophenyl 2-(Acetamido)-2-deoxy-3-O-β-D-galactopyranosyl-α-D-galactopyranoside represents a nexus of chemical biology and translational research. Its versatility across diagnostics, drug discovery, and basic science ensures continued relevance in answering contemporary biological questions through precise glycan manipulation.
59837-14-8 (4-Nitrophenyl 2-(Acetamido)-2-deoxy-3-O-b-D-galactopyranosyl-a-D-galactopyranoside) 関連製品
- 177855-99-1(4-Nitrophenyl 2-Acetamido-2-deoxy-4-O-2-O-α-L-fucopyranosyl)-β-D-galactopyranosyl-β-D-glucopyranoside)
- 184377-56-8(p-Nitrophenyl 2-Acetamido-2-deoxy-4-O-(β-D-galactopyranosyl)-α-D-glucopyranoside)
- 2694058-47-2(rac-benzyl (3R,4S)-3-azido-4-methylpyrrolidine-1-carboxylate)
- 1429181-40-7(1-(1-Benzyl-5-methyl-1H-pyrazol-4-yl)ethanamine)
- 1823940-04-0(3-Chloro-8-fluoro-6-methoxyquinoline)
- 1805711-53-8(2-(3-Bromopropyl)-5-chloroanisole)
- 1421473-25-7(4-cyclopropyl-N-ethyl-2-phenylpiperazine-1-carboxamide)
- 1823442-80-3(4-(5-Chloro-2-nitrophenyl)-1,3-oxazolidin-2-one)
- 2138824-72-1(tert-butyl (2E)-3-4-(1H-imidazol-1-yl)phenylprop-2-enoate)
- 2228354-30-9(2-(methylamino)-1-(1-phenylcyclopentyl)ethan-1-ol)
